molecular formula C6H3ClN2 B021959 2-Chloro-5-cyanopyridine CAS No. 33252-28-7

2-Chloro-5-cyanopyridine

Cat. No.: B021959
CAS No.: 33252-28-7
M. Wt: 138.55 g/mol
InChI Key: ORIQLMBUPMABDV-UHFFFAOYSA-N
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Description

2-Chloro-5-cyanopyridine is an organic compound with the molecular formula C6H3ClN2. It is a substituted pyridine, characterized by the presence of a chlorine atom at the second position and a cyano group at the fifth position on the pyridine ring. This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves the use of 2-chlorine-5-trichloromethyl pyridine and ammonium chloride as raw materials. The reaction is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-5-cyanopyridine serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and cardiovascular conditions. Its derivatives are often utilized in the development of drugs due to their ability to interact with biological systems effectively.

Case Study: Synthesis of Antidepressants

Research has demonstrated that derivatives of this compound can be synthesized to create new antidepressant compounds. For instance, modifications to the pyridine ring have led to the development of novel selective serotonin reuptake inhibitors (SSRIs), which show enhanced efficacy and reduced side effects compared to existing medications .

Agrochemical Applications

The compound is also significant in the agrochemical sector, particularly as an intermediate in the production of neonicotinoid insecticides. These insecticides are widely used due to their effectiveness against a range of pests while being less toxic to mammals.

Key Insecticides Derived from this compound

InsecticideActive IngredientApplication Area
ImidaclopridImidaclopridAgricultural crops
AcetamipridAcetamipridFruits and vegetables
ThiaclopridThiaclopridCotton and vegetables
NitenpyramNitenpyramGreenhouse crops

These insecticides are characterized by their systemic action, allowing them to be absorbed by plants and providing long-lasting protection against pests .

Research Applications

In addition to its industrial applications, this compound is utilized in various research contexts, particularly in organic synthesis and material science.

Metal-Organic Frameworks (MOFs)

Recent studies have explored the use of this compound in the synthesis of metal-organic frameworks (MOFs), which are porous materials used for gas storage and separation. The incorporation of this compound into MOFs has been shown to enhance their stability and adsorption capacity, making them suitable for applications in catalysis and environmental remediation .

Mechanism of Action

The mechanism of action of 2-chloro-5-cyanopyridine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the final bioactive molecule derived from this compound .

Comparison with Similar Compounds

  • 6-Chloronicotinonitrile
  • 6-Chloropyridine-3-carbonitrile
  • 6-Chloronicotinontrile

Comparison:

Biological Activity

2-Chloro-5-cyanopyridine is a heterocyclic compound with significant biological activity, making it of interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₆H₃ClN₂
  • Molecular Weight : 138.56 g/mol
  • CAS Number : 33252-28-7
  • Melting Point : 113.0°C to 116.0°C
  • Boiling Point : 107.0°C (at 1.0 mmHg)

This compound exhibits a variety of biological activities, including:

  • Anti-infective Properties : It has demonstrated efficacy against several pathogens, including viruses and bacteria. It acts as an inhibitor of viral replication in various studies, particularly against HIV and influenza viruses .
  • Cellular Mechanisms : The compound influences several cellular pathways:
    • Apoptosis and Autophagy : It has been shown to induce apoptosis in cancer cells and modulate autophagic processes .
    • Inflammation Modulation : Studies indicate its role in regulating inflammatory responses through the inhibition of NF-κB signaling pathways .
    • Neuronal Signaling : It interacts with neurotransmitter receptors, suggesting potential applications in neuropharmacology .

Biological Activity Summary

The following table summarizes the biological activities associated with this compound:

Activity TypeSpecific Actions
Anti-infectiveInhibits HIV, influenza, and other viral infections
ApoptosisInduces cell death in cancerous cells
AutophagyModulates autophagic processes
InflammationInhibits NF-κB signaling
Neuronal SignalingInteracts with neurotransmitter receptors

Toxicological Profile

Toxicological studies have indicated that while this compound possesses beneficial biological activities, it also exhibits toxicity at certain concentrations:

  • LD50 Values :
    • Oral LD50 in mice: 110 mg/kg
    • Dermal LD50 in rabbits: 48 mg/kg
    • Intraperitoneal LD50 in rabbits: 64 mg/kg .

These values indicate that the compound can be toxic upon exposure, particularly through dermal or oral routes.

Case Studies

  • Antiviral Activity :
    A study conducted by Gehring et al. (1967) demonstrated that this compound effectively inhibited the replication of several viruses in vitro. The compound was found to disrupt viral protein synthesis, leading to reduced viral loads in infected cells.
  • Cancer Research :
    Research published in Toxicology Letters indicated that this compound could induce apoptosis in various cancer cell lines through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent .
  • Neuropharmacological Effects :
    A recent study highlighted the interaction of this compound with serotonin receptors, suggesting its potential role in treating mood disorders or anxiety-related conditions due to its modulatory effects on neuronal signaling pathways .

Properties

IUPAC Name

6-chloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIQLMBUPMABDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408888
Record name 2-Chloro-5-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33252-28-7
Record name 6-Chloronicotinonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33252-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 6-chloropyridine-3-carboxamide (14 g), phosphorous oxychloride (35 ml) and chloroform (120 ml) is refluxed for 2 hr, cooled, and concentrated. The residue is stirred with water and the resulting precipitate is collected and recrystallized from ethanol to provide 10.3 g (83 %) of 6-chloropyridine-3-carbonitrile. This nitrile (2.77 g) is added to a solution of sodium octanolate (prepared from 1-octanol (2.78 g) and sodium hydride (0.88g of 60% dispersion) in DMF (20 ml)). After 30 min at room temperature, the mixture is poured into water, and the product extracted with ether. The extracts are concentrated and chromatographed with 2:3 hexane-dichloromethane, to provide 6-(octyloxy)pyridine-3-carbonitrile as a colorless oil (3.7 g, 80%). This nitrile is dissolved in toluene (15 ml), cooled to -20°, and diisobutylaluminum hydride (12.5 ml of 1.5M solution in toluene) is added dropwise. After an hour, the mixture is poured into 1.0N hydrochloric acid and the product extracted with ether. The extracts are dried, filtered, and concentrated to leave 6-(octyloxy)pyridine-3-carboxaldehyde (2.36 g) as a yellow oil.
Quantity
14 g
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reactant
Reaction Step One
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35 mL
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120 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

passing a vaporized feed stream including 3-cyanopyridine, chlorine and an inert gas into a first reaction zone having a hot spot at a temperature of about 350° C. to about 420° C., and subsequently passing the stream through a second reaction zone having a temperature of about 200° C. to about 340° C., so as to produce 2-chloro-5-cyanopyridine.
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Synthesis routes and methods III

Procedure details

Oxalyl chloride (40 mL) was added dropwise at 0° C. to a suspension of 6-chloropyridine-3-carboxylic acid (18 g, 114 mmol) in 300 mL of DCM with 3 mL of DMF. The mixture was stirred at 25° C. for 2 hours and the clear solution was concentrated to dryness under reduced pressure. The residue was dissolved in 100 mL of anhydrous acetonitrile and then added to 500 mL of diluted aqueous NH3.H2O at 0° C. The mixture was stirred for 30 minutes then extracted with EtOAc twice. The combined EtOAc layers were washed with water and brine, dried over anhydrous Na2SO4 and concentrated. The residue was dissolved in 100 mL of DMF and cooled to 0° C. with ice/water bath. Cyanuric chloride (21.2 g, 114.9 mmol) was added and the mixture was stirred for 2 hours at 0° C. and then poured into ice/water. The resulting solid was collected by filtration, washed with water, dissolved in DCM, dried over anhydrous Na2SO4 and concentrated to afford 6-Chloropyridine-3-carbonitrile.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
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21.2 g
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reactant
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[Compound]
Name
ice water
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

In a 200-ml reaction flask equipped with a thermometer, a Dimroth condenser and a stirrer were fed 46 g (0.2 mole) of 2-chloro-5-trichloromehtylpyridine, 16 g (0.3 mole) of ammonium chloride and 0.23 g (0.5% by weight) of cupric oxide. The mixture was reacted at 200° C. for 12 hours. The reaction mixture was cooled. At 130° C., 100 ml of xylene was added into the reaction flask. The mixture was cooled further. At 60° C., the mixture was filtered to remove a copper salt and excessive ammonium chloride. The filtrate (xylene layer) was concentrated. The resulting concentrate was subjected to distillation to obtain 20.3 g of 2-chloro-5-cyanopyridine as a fraction having a boiling point of 146°-150° C./15 mmHg. [Yield: 73.3%, colorless crystals having a melting point of 117°-118° C. (crystallization took place after distillation)]
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric oxide
Quantity
0.23 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

13.2 g of β-dimethylamino-acrylonitrile were added dropwise at 30° C. to a solution of 22 g of DMF/HCl adduct in 100 ml of DMF. Following an after-reaction time of 2 h, this solution was added dropwise, while passing in HCl, to a solution, saturated at 50° C., of HCl gas in DMF. The temperature was maintained at 50° C. by cooling. After conventional work up (40 ml of water), 2-chloro-5-cyanopyridine was obtained in 77.7% of the theoretical yield, based on the C3 unit employed.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
22 g
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reactant
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Quantity
100 mL
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reactant
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40 mL
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Benzyl-2H-tetrazole
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2-Chloro-5-cyanopyridine
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2-Chloro-5-cyanopyridine
2-Benzyl-2H-tetrazole
2-Chloro-5-cyanopyridine
2-Benzyl-2H-tetrazole
2-Benzyl-2H-tetrazole
2-Chloro-5-cyanopyridine
2-Benzyl-2H-tetrazole
2-Benzyl-2H-tetrazole
2-Chloro-5-cyanopyridine
2-Benzyl-2H-tetrazole
2-Benzyl-2H-tetrazole
2-Chloro-5-cyanopyridine

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